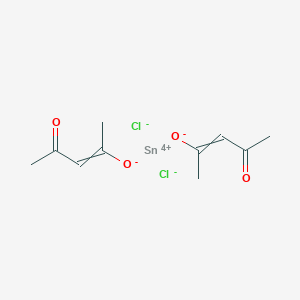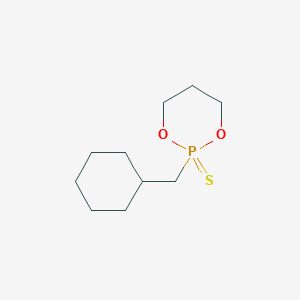![molecular formula C16H16O2S B12515397 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- CAS No. 794525-94-3](/img/structure/B12515397.png)
2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- is an organic compound with a complex structure that includes a sulfinyl group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylsulfinyl chloride and 2-phenylpropanone.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as triethylamine to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but lacking the sulfinyl group.
4-Methylphenylsulfinylacetone: A compound with a similar sulfinyl group but different substitution pattern on the phenyl ring.
Uniqueness
2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- is unique due to the presence of both the sulfinyl group and the specific substitution pattern on the phenyl ring, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
794525-94-3 |
|---|---|
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]propan-2-one |
InChI |
InChI=1S/C16H16O2S/c1-12-7-9-15(10-8-12)19(18)16-6-4-3-5-14(16)11-13(2)17/h3-10H,11H2,1-2H3/t19-/m0/s1 |
InChI Key |
OWARTMNYEQOXOH-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


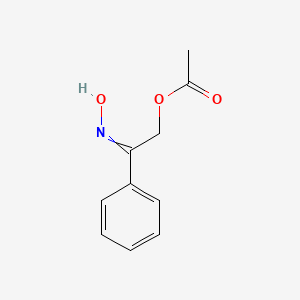
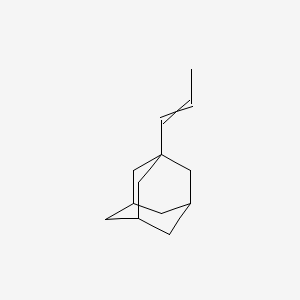
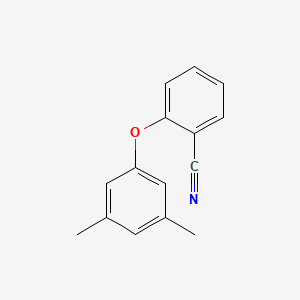
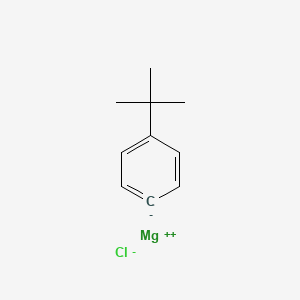
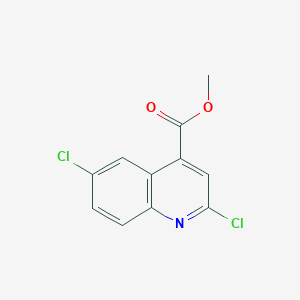
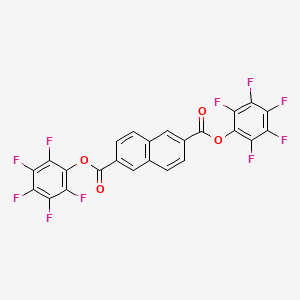

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
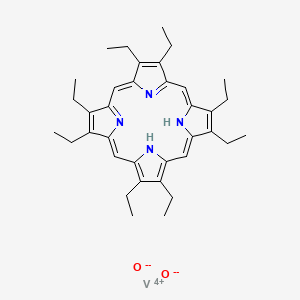
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
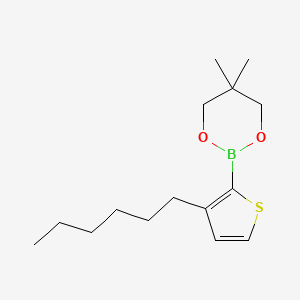
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
